1-(Trifluoromethyl)naphthalene-5-methanol
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Overview
Description
1-(Trifluoromethyl)naphthalene-5-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-5-methanol typically involves the trifluoromethylation of naphthalene derivatives followed by the introduction of a methanol group. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a polar aprotic solvent and a temperature range of 0-50°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)naphthalene-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-(Trifluoromethyl)naphthalene-5-carboxylic acid.
Reduction: 1-(Trifluoromethyl)naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-5-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-5-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene: Lacks the methanol group, making it less polar.
2-(Trifluoromethyl)naphthalene: Similar structure but with the trifluoromethyl group at a different position.
1-(Trifluoromethyl)benzene: A simpler aromatic compound with a trifluoromethyl group.
Uniqueness: 1-(Trifluoromethyl)naphthalene-5-methanol is unique due to the presence of both a trifluoromethyl group and a methanol group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H9F3O |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
[5-(trifluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6,16H,7H2 |
InChI Key |
GPFGCDGPXWEKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)CO |
Origin of Product |
United States |
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